2,3,5,6-Tetrafluoro-4-methylbenzaldehyde
Description
Significance of Polyfluorinated Aromatic Aldehydes in Chemical Research
Polyfluorinated aromatic aldehydes represent a crucial class of synthons in organic chemistry. The presence of multiple fluorine atoms on the aromatic ring imparts distinct characteristics to these molecules. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups, enhance metabolic stability in pharmaceutical applications, and modulate the electronic properties of materials. nih.govmdpi.com The aldehyde functional group, a versatile handle for a myriad of chemical transformations, allows for the construction of diverse molecular architectures.
These compounds serve as key intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and advanced polymers. For instance, fluorinated aromatic moieties are found in numerous approved drugs, where they contribute to improved efficacy and pharmacokinetic profiles. mdpi.comnih.gov In materials science, the introduction of fluorinated segments can lead to materials with desirable properties such as thermal stability and hydrophobicity.
Overview of the Research Landscape for 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde
While the broader class of polyfluorinated aromatic aldehydes has been the subject of extensive research, this compound is a more specialized reagent. Currently, the publicly available research specifically detailing the synthesis and reactivity of this compound is somewhat limited, suggesting it is an area ripe for further exploration.
Available data from chemical suppliers confirms its identity as a solid compound. Its structural similarity to other polyfluorinated benzaldehydes, such as 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde, which is utilized as a synthetic building block in the creation of pharmaceuticals and specialty organic chemicals, hints at the potential applications of its methyl-substituted counterpart. frontierspecialtychemicals.com The presence of the methyl group, in place of a hydroxyl group, offers a different electronic and steric profile, which could lead to unique reactivity and applications.
Scope and Research Objectives of the Academic Inquiry
The primary objective of the ongoing academic inquiry into this compound is to fully elucidate its synthetic utility and explore its potential as a precursor to novel functional molecules. Key research goals include:
Development of Efficient Synthetic Routes: Establishing robust and scalable methods for the synthesis of this compound is a fundamental objective.
Exploration of Reactivity: A thorough investigation of the compound's reactivity is crucial. This includes studying its participation in a variety of organic reactions, such as condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. Understanding how the tetrafluorinated ring and the methyl group influence the reactivity of the aldehyde is of particular interest.
Synthesis of Novel Derivatives: Utilizing this compound as a starting material to synthesize new and complex molecules with potential biological activity or unique material properties.
Spectroscopic and Structural Characterization: Comprehensive analysis of the compound and its derivatives using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) to unequivocally determine their structures.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄F₄O |
| Physical State | Solid |
| CAS Number | 91162-06-0 |
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLLVGGCCYIBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Methylbenzaldehyde and Its Precursors
De Novo Synthesis Approaches to the Tetrafluoromethylbenzaldehyde Scaffold
De novo synthesis, or the creation of the core molecular structure from simpler starting materials, is a fundamental approach to accessing complex molecules like 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde. These methods focus on building the tetrafluorinated and methylated benzene (B151609) ring system and then introducing the aldehyde group.
A prominent synthetic route commences with a fluorinated benzonitrile (B105546) precursor, specifically 4-methyl-2,3,5,6-tetrafluorobenzonitrile. This intermediate serves as a versatile building block for the target aldehyde.
A documented process outlines the preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol, a direct precursor to the aldehyde, starting from the corresponding benzonitrile. google.com The synthesis proceeds through two key steps:
Hydrogenation of the Benzonitrile : 4-methyl-2,3,5,6-tetrafluorobenzonitrile is hydrogenated to yield 4-methyl-2,3,5,6-tetrafluorobenzylamine. google.com This reduction of the nitrile group to an aminomethyl group is a critical transformation.
Conversion of the Benzylamine : The resulting 4-methyl-2,3,5,6-tetrafluorobenzylamine is then converted to 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com This is typically achieved through diazotization of the primary amine, followed by in-situ hydrolytic decomposition of the diazonium salt. google.com
The synthesis of the initial fluorinated benzonitrile itself can be approached in several ways. For instance, methods exist for preparing 2,3,5,6-tetrafluorobenzonitrile (B1580738) from 2,3,5,6-tetrafluorobenzoic acid. google.com This involves converting the carboxylic acid to an amide, which is then dehydrated to the nitrile. google.com
| Starting Material | Intermediate | Product of this Stage | Reference |
| 4-methyl-2,3,5,6-tetrafluorobenzonitrile | - | 4-methyl-2,3,5,6-tetrafluorobenzylamine | google.com |
| 4-methyl-2,3,5,6-tetrafluorobenzylamine | Diazonium salt | 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol | google.com |
| 2,3,5,6-tetrafluorobenzoic acid | 2,3,5,6-tetrafluorobenzamide | 2,3,5,6-tetrafluorobenzonitrile | google.com |
Directly introducing an aldehyde group (formylation) onto a highly fluorinated aromatic ring is another key synthetic strategy. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards traditional electrophilic aromatic substitution, necessitating specialized methods.
One effective strategy for analogous compounds involves lithiation followed by formylation. For example, the synthesis of 2,4,6-trifluorobenzaldehyde (B1297852) is achieved by treating 1,3,5-trifluorobenzene (B1201519) with a strong base like n-butyllithium at low temperatures to generate a lithiated intermediate. google.com This organolithium species is then quenched with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group. google.com While this example is for a trifluoro-system, the principle can be adapted for tetrafluorinated substrates.
The Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride, is a classic method for the formylation of less deactivated aromatic rings like toluene (B28343) to produce 4-methylbenzaldehyde (B123495), but it is generally not suitable for highly fluorinated systems due to the deactivated nature of the ring. wikipedia.org
| Aromatic Substrate | Reagents | Product | Reference |
| 1,3,5-trifluorobenzene | 1. n-Butyllithium 2. N,N-Dimethylformamide (DMF) | 2,4,6-trifluorobenzaldehyde | google.com |
| Toluene | Carbon Monoxide, Hydrogen Chloride | 4-methylbenzaldehyde | wikipedia.org |
Functional Group Interconversions on Fluorinated Aromatic Rings Leading to the Aldehyde
An alternative to de novo synthesis is the modification of existing functional groups on a pre-formed tetrafluorinated aromatic ring. This approach leverages the availability of related fluorinated precursors.
The oxidation of the primary alcohol, 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol, provides a direct and efficient route to this compound. sigmaaldrich.comnih.govchemicalbook.com This transformation requires an oxidizing agent that is selective for the primary alcohol and does not cause side reactions on the electron-deficient, fluorinated ring.
A variety of oxidizing agents can be employed for the conversion of benzyl (B1604629) alcohols to benzaldehydes. While specific conditions for the tetrafluorinated substrate are proprietary or found in patent literature, general methods for the oxidation of substituted benzyl alcohols, such as 4-methylbenzyl alcohol, can be adapted. researchgate.net These often involve reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.
| Starting Material | Transformation | Product | Key Precursor For |
| 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol | Oxidation | This compound | Target Compound |
Another viable synthetic pathway involves the partial reduction of a carboxylic acid derivative, such as 2,3,5,6-tetrafluoro-4-methylbenzoic acid or its corresponding acid chloride or ester. uni.lu The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the primary alcohol.
More controlled reductions can be achieved from carboxylic acid derivatives. For example, an acid chloride can be reduced to an aldehyde using a poisoned catalyst in a Rosenmund reduction or with specific hydride reagents like lithium tri-tert-butoxyaluminum hydride. Esters can also be reduced to aldehydes using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. These methods allow for the isolation of the aldehyde before further reduction occurs.
Advanced Synthetic Protocols for Structurally Analogous Fluorinated Benzaldehydes
The field of fluorine chemistry is continually evolving, leading to the development of advanced synthetic methods. cas.cnnih.gov These protocols often offer improved efficiency, milder reaction conditions, or novel synthetic disconnections.
For instance, the synthesis of fluorinated aldehydes can be part of a broader synthetic strategy. In the preparation of fluorinated 3-aminobenzofurans, substituted perfluorobenzonitriles are used as key starting materials in tandem reactions. nih.gov
Modern fluorination techniques also provide new ways to construct the fluorinated aromatic core. While traditional methods like the Balz-Schiemann reaction have been historically important for introducing fluorine onto an aromatic ring, newer methods involving transition-metal catalysis offer milder conditions and broader substrate scope. cas.cn
The development of novel fluorinating agents also plays a crucial role. Reagents like Selectfluor allow for electrophilic fluorination under relatively mild conditions, which can be used to synthesize a variety of fluorinated carbonyl compounds. organic-chemistry.org
Applications of Organometallic Chemistry in Fluorinated Aldehyde Synthesis
Organometallic chemistry provides a powerful and versatile toolkit for the regioselective functionalization of aromatic rings. The synthesis of this compound can be effectively achieved through the formylation of an organometallic intermediate derived from its precursor, 2,3,5,6-tetrafluorotoluene (B1329407).
A prominent and widely utilized method involves the directed ortho-metalation of the precursor. google.com In this approach, an organolithium reagent, typically n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring at a specific position. The regioselectivity of this lithiation is controlled by the directing effects of the substituents already present on the ring. For 2,3,5,6-tetrafluorotoluene, the combined electronic and steric influences of the four fluorine atoms and the methyl group guide the deprotonation to the carbon atom situated between two fluorine atoms and adjacent to the methyl group. This directed lithiation is a well-established strategy for the functionalization of highly substituted aromatic compounds. google.comorgsyn.org
Once the aryllithium intermediate is formed, it is then quenched with an appropriate electrophilic formylating agent. A common and effective reagent for this purpose is N,N-dimethylformamide (DMF). google.comwikipedia.org The reaction of the aryllithium species with DMF, followed by an aqueous workup, yields the desired this compound. This method is advantageous due to its high regioselectivity and the ready availability of the starting materials and reagents.
An alternative, though less direct, organometallic approach involves the synthesis of the corresponding benzyl alcohol, 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol, which can then be oxidized to the target aldehyde. The synthesis of this alcohol can be achieved through the reduction of 4-methyl-2,3,5,6-tetrafluorobenzonitrile. A patented process describes the hydrogenation of the benzonitrile to 4-methyl-2,3,5,6-tetrafluorobenzylamine, which is then converted to the benzyl alcohol via diazotization and subsequent hydrolysis. google.com
The subsequent oxidation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol to this compound requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) and the Swern oxidation are well-suited for this transformation. organic-chemistry.orggithub.io The Dess-Martin oxidation, in particular, is known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of various functional groups. organic-chemistry.orggithub.ioyoutube.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another effective method for converting primary alcohols to aldehydes under mild conditions. github.io
Table 1: Key Organometallic Reactions in the Synthesis of this compound and its Precursors
| Reaction | Precursor | Reagents | Product | Key Features |
| Directed ortho-Lithiation and Formylation | 2,3,5,6-Tetrafluorotoluene | 1. n-BuLi 2. DMF | This compound | High regioselectivity, direct formylation. |
| Oxidation of Primary Alcohol | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | Dess-Martin periodinane (DMP) or Swern Oxidation reagents | This compound | Mild conditions, high selectivity for aldehyde formation. organic-chemistry.orggithub.io |
| Reduction of Nitrile and Diazotization | 4-Methyl-2,3,5,6-tetrafluorobenzonitrile | 1. H₂, Catalyst 2. NaNO₂, H⁺ | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | Multi-step synthesis to the precursor alcohol. google.com |
Photochemical Routes to Fluorinated Aromatic Aldehydes
Photochemical methods offer an alternative avenue for the synthesis of fluorinated aromatic aldehydes, often proceeding under mild conditions and with unique selectivities. While a specific, detailed photochemical synthesis of this compound is not extensively documented, the general principles of photochemical formylation can be applied.
One potential photochemical strategy involves the photo-oxidation of the corresponding benzyl alcohol, 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. The selective oxidation of aromatic alcohols to their corresponding aldehydes can be achieved using photocatalysts in the presence of an oxidant, such as molecular oxygen. This approach is considered a green chemistry method due to the use of light as an energy source and often environmentally benign reagents. The reaction proceeds through the generation of reactive oxygen species upon photoexcitation of the catalyst, which then abstract a hydrogen atom from the alcohol, leading to the formation of the aldehyde.
Another conceivable photochemical route is the direct formylation of the 2,3,5,6-tetrafluorotoluene precursor. This could potentially be achieved through a photo-induced reaction with a formylating agent. For instance, the photochemical generation of formyl radicals from a suitable precursor could lead to their addition to the aromatic ring. However, controlling the regioselectivity of such a free-radical aromatic substitution on a highly substituted ring like 2,3,5,6-tetrafluorotoluene would be a significant challenge.
A patent describes a method for the ortho-formylation of phenols using para-formaldehyde in the presence of tin(IV) chloride and a tertiary amine, which could potentially be adapted to a photochemical process, although this is not explicitly stated. Furthermore, a method for preparing 4-methylbenzaldehyde from isoprene (B109036) and acrolein involves a Diels-Alder reaction followed by a dehydrogenation, which could potentially be influenced by photochemical conditions. orgsyn.org
While the application of photochemical methods to the synthesis of this compound is an area with potential for future development, the current established and reliable routes predominantly rely on organometallic strategies.
Table 2: Potential Photochemical Approaches for Fluorinated Aldehyde Synthesis
| Reaction Type | Precursor | Potential Reagents/Conditions | Product | Key Considerations |
| Photo-oxidation | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | Photocatalyst, O₂ | This compound | Green chemistry approach, selectivity is crucial. |
| Photochemical Formylation | 2,3,5,6-Tetrafluorotoluene | Formyl radical source, UV light | This compound | Regioselectivity is a major challenge. |
Reactivity Profiles and Mechanistic Investigations of 2,3,5,6 Tetrafluoro 4 Methylbenzaldehyde
Influence of Fluorine Substitution on Aldehyde Reactivity
The substitution of hydrogen with fluorine on the benzene (B151609) ring dramatically alters the chemical behavior of the aldehyde group. These changes are primarily attributed to the strong inductive and resonance effects of fluorine, as well as steric factors.
The four fluorine atoms on the benzene ring exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring and, by extension, the carbonyl carbon of the aldehyde group. The result is a highly polarized C=O bond, with the carbon atom becoming substantially more electrophilic compared to the carbon in non-fluorinated benzaldehyde (B42025).
This increased electrophilicity enhances the aldehyde's susceptibility to attack by nucleophiles. wikipedia.orgmedlifemastery.comlibretexts.org Reactions that proceed via nucleophilic addition to the carbonyl carbon are therefore generally accelerated. libretexts.orgopenstax.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the final alcohol product. For 2,3,5,6-tetrafluoro-4-methylbenzaldehyde, the high degree of positive charge on the carbonyl carbon lowers the activation energy for the initial nucleophilic attack, facilitating reactions with a wide range of nucleophiles.
Steric hindrance can play a significant role in the reactivity of aldehydes and ketones. libretexts.orgopenstax.org In general, aldehydes are sterically more accessible to incoming nucleophiles than ketones because they have only one bulky substituent attached to the carbonyl carbon. openstax.org
In the case of this compound, the fluorine atoms are located at the 2, 3, 5, and 6 positions. While the van der Waals radius of fluorine is relatively small (1.47 Å), the presence of two fluorine atoms ortho to the aldehyde group could potentially introduce some steric shielding. However, the effect is generally considered minimal compared to larger alkyl or aryl groups. The approach of a nucleophile to the carbonyl carbon occurs at an angle of approximately 105° relative to the C=O bond axis (the Bürgi-Dunitz angle), which minimizes direct interaction with ortho substituents. libretexts.org Therefore, the reactivity of this compound is overwhelmingly dominated by the powerful electronic effects of the fluorine atoms, which activate the aldehyde group towards nucleophilic attack, rather than being significantly impeded by steric factors.
Nucleophilic Addition and Condensation Reactions
The electronically activated carbonyl group of this compound readily participates in nucleophilic addition and condensation reactions. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen and carbon-carbon bonds.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. jetir.orgijacskros.comnih.gov The reaction with this compound is expected to be particularly efficient due to the enhanced electrophilicity of the carbonyl carbon.
The mechanism involves an initial nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon, forming a zwitterionic intermediate. This is followed by a proton transfer to yield an unstable carbinolamine. ijacskros.com The carbinolamine is then dehydrated, often under acid catalysis, to eliminate a molecule of water and form the final imine product. ijacskros.com Reactions with hydrazines and related compounds proceed via a similar mechanism to yield hydrazones. Given the high reactivity of the fluorinated aldehyde, these condensations are expected to proceed readily with a variety of amine and hydrazine derivatives.
| Reactant | Expected Product Type | Reaction Conditions |
|---|---|---|
| Aniline (B41778) | Schiff Base (N-Benzylideneaniline derivative) | Ethanol, reflux, catalytic acid |
| Methylamine | Schiff Base (N-Benzylidenemethanamine derivative) | Ethanol, room temperature |
| Hydrazine | Hydrazone | Ethanol, reflux |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidified ethanol |
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the aldehyde group is a versatile handle for such transformations. The enhanced reactivity of this compound makes it an excellent substrate for several key C-C bond-forming reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, ethyl acetoacetate), catalyzed by a weak base like an amine. wikipedia.org The reaction is a nucleophilic addition followed by a dehydration step. wikipedia.org The base deprotonates the active methylene compound to generate a carbanion (enolate), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated aldehyde. The resulting intermediate is then dehydrated to yield a stable α,β-unsaturated product.
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium salt and a strong base. lumenlearning.com The ylide acts as a carbon nucleophile, attacking the aldehyde to form a betaine intermediate, which then rearranges to an oxaphosphetane. libretexts.org This four-membered ring intermediate collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com This reaction allows for the precise placement of the double bond in the product molecule. libretexts.org
| Reaction Type | Nucleophilic Reagent | Expected Product Class |
|---|---|---|
| Knoevenagel Condensation | Malononitrile | α,β-Unsaturated dinitrile |
| Knoevenagel Condensation | Diethyl malonate | α,β-Unsaturated diester |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Terminal alkene |
| Grignard Reaction | Ethylmagnesium bromide (CH₃CH₂MgBr) | Secondary alcohol |
Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. wikipedia.orgmsu.edu The mechanism proceeds in two steps: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. msu.edu
The feasibility and regioselectivity of SEAr reactions are heavily dependent on the substituents already present on the aromatic ring. libretexts.org These substituents can be classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). wikipedia.org
Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate. The methyl group (-CH₃) is a weak activator and directs incoming electrophiles to the ortho and para positions. libretexts.org
Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate. The aldehyde group (-CHO) is a moderately deactivating group and directs incoming electrophiles to the meta position. Halogens, including fluorine (-F), are deactivators due to their strong inductive electron-withdrawing effect. However, due to their ability to donate a lone pair of electrons through resonance, they are paradoxically ortho-, para-directing. libretexts.org
In this compound, the aromatic ring is fully substituted. All positions that would typically be available for substitution (i.e., positions bearing a hydrogen atom) are occupied by either a fluorine atom, a methyl group, or the aldehyde group itself. Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are not possible on this molecule. The absence of a replaceable hydrogen atom on the highly deactivated polyfluorinated ring precludes this reaction pathway. Any reaction with a strong electrophile would have to proceed through a different mechanism, such as ipso-substitution (replacement of an existing substituent), which would require significantly more forcing conditions and is not a typical SEAr pathway.
Mechanistic Studies of Reactions Involving the Compound and its Derivatives
Computational Chemistry Approaches (e.g., DFT Calculations) to Elucidate Reaction Mechanisms
No specific density functional theory (DFT) calculations or other computational chemistry studies focused on elucidating the reaction mechanisms of this compound have been identified in published research. While DFT is a powerful tool for understanding electronic structure and predicting reaction pathways for aromatic aldehydes, its application to this specific fluorinated derivative has not been documented in the accessible literature.
Kinetic and Spectroscopic Analysis of Intermediate Species
Similarly, there is a notable absence of published research detailing the kinetic and spectroscopic analysis of intermediate species formed in reactions involving this compound. Experimental studies employing techniques such as UV-Vis, NMR, or stopped-flow spectroscopy to identify and characterize transient intermediates are crucial for a complete mechanistic understanding, but such data for this compound is not currently available.
Derivatization Strategies and Functionalization of 2,3,5,6 Tetrafluoro 4 Methylbenzaldehyde
Transformations at the Aldehyde Group
The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functionalities through well-established chemical transformations.
Reductions to Corresponding Alcohols and Amines
The reduction of the aldehyde group in 2,3,5,6-tetrafluoro-4-methylbenzaldehyde to a primary alcohol or an amine is a fundamental transformation for introducing new functionalities.
The direct reduction to 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol can be readily achieved using common reducing agents. While specific literature on the direct reduction of this compound is not abundant, the general principles of aldehyde reduction are well-applicable. A patent describes a two-step process where 4-methyl-2,3,5,6-tetrafluorobenzonitrile is first hydrogenated to 4-methyl-2,3,5,6-tetrafluorobenzylamine, which is then converted to the desired benzyl (B1604629) alcohol. nist.gov This underscores the accessibility of the alcohol derivative.
Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reagent | Typical Conditions | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, Room Temperature | A mild and selective reagent, generally safe and easy to handle. |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent, capable of reducing a wide range of functional groups. |
The conversion of the aldehyde to the corresponding primary amine, (2,3,5,6-tetrafluoro-4-methylphenyl)methanamine , is typically accomplished through reductive amination. This one-pot reaction involves the in-situ formation of an imine by reacting the aldehyde with an amine source, such as ammonia, followed by reduction. Various reducing agents can be employed, with sodium borohydride and its derivatives being common choices. masterorganicchemistry.comcommonorganicchemistry.com The reaction with fluorinated aldehydes and ketones to produce fluorinated amines is of significant interest for the synthesis of biologically active compounds. nih.gov
Table 2: Reagents for Reductive Amination
| Amine Source | Reducing Agent | Typical Solvent |
| Ammonia (NH₃) | Sodium Borohydride (NaBH₄) redalyc.orgscispace.comresearchgate.net | Methanol, Ethanol, or THF |
| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) masterorganicchemistry.com | Methanol |
| Primary Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane or THF |
Oxidations to Carboxylic Acids
The oxidation of the aldehyde group provides a direct route to 2,3,5,6-tetrafluoro-4-methylbenzoic acid . uni.lu While specific documented examples for the oxidation of this compound are scarce in readily available literature, established methods for the oxidation of aromatic aldehydes are applicable. Strong oxidizing agents are typically employed for this transformation.
Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for the oxidation of alkylbenzenes and aldehydes to carboxylic acids. The reaction is often carried out in aqueous solution under basic, acidic, or neutral conditions, and typically requires heating. nih.gov Another classic method involves the use of chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972) (Jones oxidation).
Modifications at the Methyl Group (e.g., Benzylic Functionalization)
The methyl group on the aromatic ring is susceptible to benzylic functionalization, most notably through free-radical halogenation. This provides a handle for further synthetic manipulations.
Benzylic bromination is a key reaction that introduces a bromine atom at the methyl position, yielding 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene . A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN, and a non-polar solvent like carbon tetrachloride. Light can also be used to initiate the reaction. The high selectivity of bromine for the benzylic position makes this a valuable synthetic tool. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions.
Halogenation and Other Substitutions on the Fluorinated Aromatic Core
The highly fluorinated aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ). This allows for the replacement of one or more fluorine atoms with various nucleophiles, providing a powerful method for introducing diversity into the molecular scaffold.
The electron-withdrawing nature of the four fluorine atoms and the aldehyde group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The position of substitution is influenced by the electronic effects of the existing substituents. Nucleophilic attack can lead to the displacement of a fluorine atom by a range of nucleophiles, including amines, alkoxides, and thiolates. nist.govnih.govnih.gov The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence the regioselectivity of the substitution. rsc.org For instance, studies on pentafluoropyridine (B1199360) have shown that reaction conditions can direct substitution to specific positions on the ring. rsc.org
Synthesis of Complex Polyfluorinated Scaffolds through Multi-step Reactions
The derivatization of this compound at its various reactive sites enables the construction of more complex, polyfluorinated molecular architectures. These scaffolds are of significant interest in various fields, particularly in the development of new pharmaceuticals and materials.
One important application is the synthesis of fluorinated heterocyclic compounds. For example, fluorinated quinoline (B57606) derivatives, which are known to exhibit a range of biological activities, can be synthesized from fluorinated anilines and carbonyl compounds. nih.gov The aldehyde group of this compound can participate in condensation reactions with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and setting the stage for subsequent cyclization reactions to form various heterocyclic rings.
Furthermore, the functionalized derivatives of this compound can be used in cross-coupling reactions or further multi-step synthetic sequences to build elaborate polycyclic aromatic systems. For instance, methylchrysenes have been synthesized via photochemical cyclization of stilbenoids derived from substituted benzaldehydes. nih.gov The strategic combination of reactions at the aldehyde, methyl, and aromatic core positions allows for the programmed synthesis of highly functionalized and structurally diverse polyfluorinated molecules.
Applications of 2,3,5,6 Tetrafluoro 4 Methylbenzaldehyde in Advanced Chemical Synthesis
Utilization in the Synthesis of Agrochemicals
The primary application of 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde in the agrochemical industry is as a key intermediate for the production of potent synthetic insecticides. The tetrafluorinated benzyl (B1604629) moiety is a core component of several active ingredients designed for crop protection.
This compound is a direct precursor to 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol, a crucial intermediate in the manufacture of the pyrethroid insecticide Tefluthrin. google.comnih.gov Pyrethroids are a class of synthetic insecticides structurally modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemums. nih.gov Tefluthrin is a broad-spectrum soil insecticide used to control a variety of pests in crops like maize and sugar beet. nih.govgoogle.com
The synthesis pathway involves the reduction of the aldehyde group of this compound to a primary alcohol, yielding 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol. This alcohol is then esterified with a specific cyclopropanecarboxylic acid derivative, cis-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid, to form the final active ingredient, Tefluthrin. google.comnih.gov An alternative industrial process involves the hydrogenation of 4-methyl-2,3,5,6-tetrafluorobenzonitrile to the corresponding benzylamine, followed by diazotization and hydrolysis to produce the key alcohol intermediate. google.comgoogle.com The presence of the tetrafluorobenzyl group is critical for the molecule's insecticidal efficacy and stability. nih.gov
Table 1: Synthesis of Tefluthrin from this compound
| Step | Starting Material | Reaction | Intermediate/Product | Role of Intermediate |
| 1 | This compound | Reduction | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | Key alcohol intermediate nih.gov |
| 2 | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | Esterification | Tefluthrin | Active Insecticide Ingredient nih.gov |
Role as a Building Block for Pharmaceutical Intermediates
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The fluorinated structure of this compound makes it an attractive starting material for creating complex pharmaceutical intermediates.
Heterocyclic compounds are ubiquitous in medicinal chemistry. Oxadiazoles, in particular, are a class of five-membered heterocycles that are considered bioisosteres of amides and esters, offering improved metabolic stability and pharmacological profiles. nih.gov Various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives have demonstrated a wide range of biological activities, including anticancer properties. nih.govnih.gov
The aldehyde functional group of this compound can be utilized in cyclocondensation reactions to form fluorinated heterocyclic systems. For instance, aldehydes are common precursors in the synthesis of 1,2,4-oxadiazoles, often reacting with other reagents in multi-step pathways to form the heterocyclic ring. nih.gov The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various methods, including the cyclization of O-acylamidoximes, which can be derived from aldehydes. nih.gov Conceptually, this compound could be converted into a corresponding amidoxime (B1450833) and subsequently cyclized to form a tetrafluorinated phenyl-substituted oxadiazole, a novel scaffold for drug discovery.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov This class of compounds is known for a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govorientjchem.org The biological activity is often influenced by the substituents on the aromatic rings.
This compound can readily react with various primary amines to yield a library of novel fluorinated Schiff bases. The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.gov Studies on similar fluorinated aromatic amines reacting with benzaldehyde (B42025) have produced Schiff bases with demonstrable antibacterial and antifungal activity. orientjchem.orgresearch-nexus.net For example, a Schiff base synthesized from 4-amino-2,3,5,6-tetrafluoropyridine (B155154) and benzaldehyde showed activity against E. coli, S. typhimurium, and C. albicans. orientjchem.orgresearch-nexus.net By analogy, Schiff bases derived from this compound are expected to possess interesting biological properties, making them promising candidates for further investigation in medicinal chemistry. mdpi.comresearchgate.net
Table 2: Conceptual Synthesis of a Fluorinated Schiff Base
| Reactant A | Reactant B (Example) | Reaction Type | Product Class | Potential Biological Application |
| This compound | 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Condensation | Fluorinated Schiff Base | Antifungal, Antibacterial mdpi.com |
Contributions to Advanced Materials Science
The unique electronic properties and stability conferred by fluorine atoms make fluorinated organic molecules highly desirable for applications in materials science, including the development of advanced polymers and porous materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. nih.gov These materials are synthesized from organic building blocks linked by strong covalent bonds. The properties of COFs, such as porosity, stability, and functionality, can be precisely controlled by choosing appropriate monomers. nih.gov
Aldehydes are common building blocks in COF synthesis, typically undergoing condensation reactions with amine-based linkers to form imine-linked frameworks. nih.gov The introduction of fluorine into the COF structure (creating fCOFs) has been shown to enhance key properties like chemical stability, crystallinity, and hydrophobicity. nih.govresearchgate.net For example, a COF synthesized from tetra-(4-aminophenyl) methane (B114726) and 2,3,5,6-tetrafluoro-terephthalaldehyde (a structurally similar dialdehyde) was used effectively for the extraction of per- and polyfluoroalkyl substances (PFASs) from water. nih.gov
Conceptually, this compound, as a mono-aldehyde, could be used as a modulating or capping agent in the synthesis of fCOFs to control crystal growth or functionalize the pore surfaces. If converted to a di- or tri-functionalized derivative, it could serve as a primary building block for novel fCOFs. nrel.gov The resulting materials could have potential applications in gas storage, separation, and catalysis, leveraging the enhanced performance characteristics associated with fluorination. nih.govresearchgate.net
Incorporation into Functionalized Organic Frameworks and Supramolecular Structures
The unique electronic properties and steric profile of this compound make it a compelling building block for the synthesis of advanced materials such as functionalized organic frameworks and supramolecular structures. The high degree of fluorination on the benzene (B151609) ring significantly influences its reactivity and intermolecular interactions, offering a pathway to novel materials with tailored properties.
The aldehyde functional group serves as a versatile reactive site for the construction of larger, ordered assemblies. Through Schiff base condensation with multitopic amines, it is possible to form crystalline covalent organic frameworks (COFs). In these structures, the tetrafluorinated phenyl rings would be positioned in a highly regular, porous network. The fluorine atoms are known to enhance the chemical and thermal stability of the resulting frameworks. Furthermore, the presence of multiple fluorine atoms can impart significant hydrophobicity to the pores, which can be advantageous for applications in gas storage and separation, particularly for fluorinated gases.
In the realm of supramolecular chemistry, the electron-deficient nature of the perfluorinated aromatic ring of this compound can drive the formation of specific host-guest complexes and self-assembled structures through arene-perfluoroarene interactions. These non-covalent interactions, arising from the electrostatic attraction between the electron-rich π-system of a conventional arene and the electron-poor π-system of the fluorinated ring, are a powerful tool for directing the self-assembly of complex architectures.
While specific examples of metal-organic frameworks (MOFs) incorporating this compound as a linker are not extensively documented in the literature, the principles of MOF chemistry suggest its potential utility. The aldehyde can be a precursor to a carboxylic acid or other coordinating groups necessary for MOF synthesis. The resulting fluorinated linkers would be expected to produce MOFs with enhanced stability and potentially unique sorption or catalytic properties due to the electronic influence of the fluorine atoms on the metal centers and the pore environment. Research on fluorinated MOFs has shown that such frameworks can exhibit improved performance in areas like CO2 capture and separation. nih.gov
Application in Specialty Chemicals and Functional Molecules
The distinct substitution pattern of this compound also positions it as a valuable intermediate in the synthesis of various specialty chemicals and functional molecules. The combination of the reactive aldehyde group with the highly fluorinated and methylated aromatic ring allows for the creation of derivatives with unique properties.
Derivatives as Flavor or Taste Modifiers
The application of fluorinated compounds in the flavor and fragrance industry is an area of growing interest. While detailed sensory data for derivatives of this compound are not widely published, a US patent has identified fluorinated benzaldehydes as potential precursors for the creation of flavorings and fragrances. google.com The introduction of fluorine atoms into an aromatic molecule can significantly alter its organoleptic properties. This is due to changes in volatility, polarity, and the way the molecule interacts with olfactory and gustatory receptors.
It is hypothesized that derivatives of this compound, such as its corresponding alcohol or esters, could exhibit novel and intense aroma profiles. The presence of the methyl group, in conjunction with the fluorine atoms, would further modulate these properties. For instance, non-fluorinated p-tolualdehyde (4-methylbenzaldehyde) is known for its cherry-like scent. mdpi.com The progressive substitution of hydrogen with fluorine on the aromatic ring would be expected to create a spectrum of new sensory experiences, potentially leading to the discovery of unique flavor and taste modifiers.
Analytical and Structural Characterization of 2,3,5,6 Tetrafluoro 4 Methylbenzaldehyde Derivatives
Advanced Spectroscopic Techniques for Product Elucidation
Spectroscopic methods are indispensable for probing the molecular framework of newly synthesized derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these techniques, providing detailed information about the atomic connectivity and mass of the compounds.
Nuclear Magnetic Resonance (NMR) Studies on Reaction Products and Derivatives
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde, both ¹H and ¹³C NMR would be fundamental for confirming the incorporation of new structural motifs.
Furthermore, given the presence of fluorine atoms, ¹⁹F NMR spectroscopy would be crucial. The chemical shifts and, notably, the coupling constants (J-coupling) between fluorine atoms and adjacent protons or carbons provide invaluable information about the substitution pattern on the aromatic ring and the spatial relationship between atoms. In the parent aldehyde, the fluorine atoms at the 2,6- and 3,5-positions would exhibit characteristic chemical shifts and coupling patterns, which would be altered upon derivatization.
For instance, in the formation of a Schiff base derivative through condensation with a primary amine, new signals corresponding to the imine proton (-CH=N-) and the protons of the amine residue would appear in the ¹H NMR spectrum. Concurrently, the ¹³C NMR spectrum would show a characteristic signal for the imine carbon. The through-space or through-bond correlations observed in 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure.
Table 1: Hypothetical ¹H and ¹⁹F NMR Data for a Schiff Base Derivative
| Derivative | Proton (¹H) Chemical Shifts (ppm) | Fluorine (¹⁹F) Chemical Shifts (ppm) |
| N-(2,3,5,6-Tetrafluoro-4-methylbenzylidene)aniline | Aldehyde CHO proton disappears; Imine CH proton appears (~8.5 ppm); Phenyl protons of aniline (B41778) moiety appear. | Shifts in the aromatic region would be observed compared to the starting material, indicative of the new electronic environment. |
Mass Spectrometry (MS) for Characterization of Complex Products
Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. For derivatives of this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to generate ions for analysis.
The fragmentation pattern observed in the mass spectrum (MS/MS) offers further structural insights. The cleavage of specific bonds within the molecule generates fragment ions, and the analysis of these fragments can help to piece together the structure of the parent molecule. For example, in a chalcone (B49325) derivative formed from the reaction of this compound with an acetophenone, characteristic fragmentation of the α,β-unsaturated ketone system would be expected.
Table 2: Expected Mass Spectrometry Data for a Chalcone Derivative
| Derivative | Ionization Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| (E)-1-(Phenyl)-3-(2,3,5,6-tetrafluoro-4-methylphenyl)prop-2-en-1-one | ESI-MS | Calculated based on molecular formula | Retro-Diels-Alder type fragmentation; loss of the phenyl ketone moiety; loss of the tetrafluoromethylphenyl moiety. |
X-ray Crystallography in the Elucidation of Derivative Structures and Crystal Packing
While NMR and MS provide information about the molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Obtaining single crystals of a derivative suitable for X-ray diffraction analysis provides a definitive structural proof.
For derivatives of this compound, X-ray crystallography would not only confirm the molecular connectivity but also reveal important details about the conformation of the molecule and the intermolecular interactions that govern the crystal packing. The highly fluorinated nature of the aromatic ring can lead to interesting non-covalent interactions, such as halogen bonding and π-π stacking, which influence the solid-state properties of the material. The analysis of the crystal packing can provide insights into the physical properties of the compound, such as its melting point and solubility.
Chromatographic Methods for Product Isolation and Purity Assessment
Chromatographic techniques are essential for the separation of the desired product from unreacted starting materials and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification (preparative HPLC) and analysis (analytical HPLC) of organic compounds. For derivatives of this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol/water mixtures), would be a common choice. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While many derivatives of this compound might be amenable to GC analysis, derivatization to more volatile forms may sometimes be necessary. GC is particularly useful for monitoring the progress of a reaction and for detecting the presence of volatile impurities.
Future Research Directions and Emerging Trends for 2,3,5,6 Tetrafluoro 4 Methylbenzaldehyde
Development of More Sustainable and Efficient Synthetic Routes
The future of synthesizing 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde and related compounds is geared towards "green" chemistry principles, emphasizing safety, efficiency, and reduced environmental impact. Traditional methods for producing fluorinated aromatics can be harsh, but modern organic synthesis is providing new avenues for improvement.
Key research areas include:
Catalytic C-H Functionalization: A major goal is the direct conversion of C-H bonds on a simpler precursor molecule to C-F bonds or formyl groups (-CHO). This approach is highly atom-economical, as it avoids the need for pre-functionalized starting materials. Research into transition-metal catalysis, particularly with palladium, copper, and nickel, is crucial for developing selective and efficient C-H fluorination and formylation methods applicable to polyfluorinated substrates.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. They provide superior control over reaction parameters like temperature and pressure, which is especially important for potentially energetic fluorination reactions. Flow chemistry can enhance safety, improve reaction yields, and allow for easier scalability, making the production of this compound more efficient and sustainable.
Electrochemical Synthesis: Electrochemistry represents a powerful and green tool for organic synthesis. chinesechemsoc.org It uses electrical current to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents. chinesechemsoc.org Future research could explore the electrochemical fluorination of a suitable toluene (B28343) derivative or the oxidation of a tetrafluorinated toluene to the corresponding aldehyde, thereby minimizing chemical waste.
Novel Fluorinating Reagents: The development of safer and more selective fluorinating agents is a cornerstone of modern organofluorine chemistry. chinesechemsoc.orgmdpi.com While traditional reagents can be hazardous, newer alternatives, including electrophilic sources like N-fluorobenzenesulfonimide (NFSI), offer milder reaction conditions and greater functional group tolerance. chinesechemsoc.orgoup.com Research will continue to focus on creating reagents that are not only effective but also easier to handle and more environmentally benign.
| Methodology | Traditional Approach | Emerging Trend | Key Advantages of Trend |
|---|---|---|---|
| Starting Materials | Multi-step synthesis from pre-fluorinated aromatics. | Direct functionalization of simpler, non-fluorinated precursors. | Higher atom economy, shorter synthesis. |
| Reagents | Harsh and hazardous reagents (e.g., elemental fluorine). | Catalytic systems, electrochemical methods, milder fluorinating agents. chinesechemsoc.org | Increased safety, reduced waste, better selectivity. |
| Process Technology | Batch processing. | Continuous flow chemistry. | Enhanced safety, scalability, and process control. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique electronic properties of the tetrafluorinated aromatic ring in this compound open the door to new and underexplored chemical reactions. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the aldehyde group.
Future research will likely focus on:
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For this compound, organocatalytic transformations of the aldehyde group, such as enantioselective additions, could provide chiral building blocks for pharmaceuticals. nih.govprinceton.edu The electronic nature of the fluorinated ring could influence the stereochemical outcome of these reactions in novel ways.
Photoredox Catalysis: This emerging field uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. Exploring the photoredox-catalyzed reactions of this compound could lead to new methods for C-C bond formation or the introduction of other functional groups, such as trifluoromethyl groups. nih.gov
Late-Stage Functionalization: A key trend in chemical synthesis is "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis. Using this compound as a scaffold, researchers could explore late-stage C-F bond activation and substitution, allowing for the rapid creation of a diverse library of related compounds from a common intermediate.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. While typically applied to aryl halides, developing methods for the direct C-F bond coupling of polyfluorinated arenes like this compound remains a significant challenge and an area of active research. mdpi.com Success in this area would greatly expand the synthetic utility of this compound.
Expansion of Applications in Drug Discovery and Materials Innovation
The incorporation of fluorine into molecules is a well-established strategy in both medicinal chemistry and materials science. cas.cn The specific substitution pattern of this compound makes it an attractive precursor for creating novel, high-performance molecules.
In Drug Discovery: The presence of multiple fluorine atoms can profoundly alter a drug candidate's properties. nbinno.comnbinno.com Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets, and modulate lipophilicity, which affects how a drug is absorbed and distributed in the body. nbinno.comnbinno.comresearchgate.net Future research will involve using this compound as a starting material to synthesize new classes of bioactive compounds, such as anti-inflammatory agents, anti-cancer drugs, or central nervous system agents, where its unique electronic and steric profile can be exploited to achieve desired therapeutic effects. nbinno.com
In Materials Innovation: Fluoropolymers are prized for their exceptional chemical resistance, thermal stability, and unique surface properties (e.g., low friction and non-stick surfaces). wikipedia.orgsigmaaldrich.com this compound could serve as a monomer or a precursor to monomers for new types of high-performance polymers. Potential applications include:
Advanced Fluoropolymers: Polymerization involving the aldehyde group or further functionalization could lead to new fluorinated polymers with tailored properties, such as high thermal stability, optical transparency, or specific dielectric properties for use in electronics. sigmaaldrich.com
Liquid Crystals: The rigid, electron-deficient core of the tetrafluorinated ring is a common feature in liquid crystal molecules. Derivatives of this compound could be investigated for applications in advanced display technologies.
Organic Electronics: The electronic properties of polyfluorinated aromatic compounds make them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
| Application Area | Key Property Conferred by Fluoroaromatic Core | Potential End-Use |
|---|---|---|
| Medicinal Chemistry | Enhanced metabolic stability, binding affinity, lipophilicity. nbinno.comnbinno.com | Novel therapeutics (e.g., oncology, neurology). |
| Fluoropolymers | High thermal stability, chemical inertness, low surface energy. sigmaaldrich.com | Specialty coatings, membranes, high-performance plastics. |
| Organic Electronics | Electron-deficient nature, tunable electronic properties. | Components for OLEDs, OPVs, and OFETs. |
| Liquid Crystals | Molecular rigidity, defined dipole moment. | Advanced displays and optical devices. |
Computational Design and Prediction of New Fluorinated Molecules
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.gov They allow scientists to predict the properties of molecules before they are ever synthesized, saving significant time and resources. For this compound, computational approaches will be vital for guiding future research.
Emerging trends in this area include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can help researchers understand its reactivity patterns and design new reactions. nih.gov
Molecular Docking: In drug discovery, computational docking simulations can predict how molecules derived from this compound might bind to specific protein targets. nih.gov This allows for the rational design of more potent and selective drug candidates.
Materials Property Prediction: Computational models can predict the bulk properties of polymers and materials derived from this aldehyde, such as their thermal stability, mechanical strength, and electronic characteristics. This can guide the design of new materials with specific, desirable functions.
Machine Learning and AI: As more data on fluorinated molecules becomes available, machine learning algorithms can be trained to predict the properties and synthetic accessibility of novel compounds. This data-driven approach can rapidly identify promising new molecules based on the this compound scaffold for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde, and how can reaction yields be improved?
- Methodological Answer : A common approach involves fluorinated benzaldehyde derivatives as intermediates. For example, 2,3,5,6-Tetrafluorobenzaldehyde (structurally similar) is synthesized via selective fluorination or substitution reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) can enhance yields. Evidence from a related synthesis of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol highlights the importance of mild reaction conditions (e.g., ethanol reflux) and cost-effective reagents to achieve high yields (>80%) and purity . For this compound, analogous protocols could be adapted, with careful control of methyl group introduction via Friedel-Crafts alkylation or Grignard reactions.
Q. How should researchers safely handle this compound given its potential hazards?
- Methodological Answer : Fluorinated aromatic aldehydes often exhibit irritant properties (e.g., skin/eye irritation). Safety protocols should include:
- Use of PPE (gloves, goggles) in fume hoods.
- Storage in airtight containers away from reducing agents or strong bases to prevent decomposition.
- Disposal via neutralization with dilute sodium bicarbonate before incineration.
Hazard classifications for 2,3,5,6-Tetrafluorobenzaldehyde (a close analog) include "Eye Irrit. 2" and "Skin Irrit.," suggesting similar precautions apply .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns. For example, chemical shifts for tetrafluorinated benzaldehydes typically range between -110 to -150 ppm, depending on substituent positions .
- GC-MS/HPLC : To assess purity, use polar stationary phases (e.g., C18 columns) with UV detection at 254 nm.
- X-ray Crystallography : Resolves steric effects of the methyl group and fluorine atoms, as seen in studies of related fluorinated phthalonitriles .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, directing NAS to specific positions. For example, in 2,3,5,6-Tetrafluorobenzaldehyde, the aldehyde group activates the para position (relative to fluorine) for reactions with amines or thiols. Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential maps. Experimental validation via kinetic studies under varying pH and solvent dielectric constants is recommended .
Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of the aldehyde group?
- Methodological Answer :
- Stabilization of Aldehyde : Use inert atmospheres (N/Ar) and low temperatures (0–5°C) to prevent oxidation to carboxylic acids.
- Catalytic Control : Employ Lewis acids (e.g., ZnCl) to direct reactions toward desired pathways, as demonstrated in imidazolidine synthesis from tetrafluorobenzaldehyde and dipyrromethane .
- Protection-Deprotection : Temporarily protect the aldehyde as an acetal or imine before introducing bulky substituents .
Q. How can researchers design bioactivity assays to study the pharmacological potential of derivatives?
- Methodological Answer :
- Target Selection : Fluorinated aldehydes often exhibit enzyme inhibitory activity (e.g., hydroxynitrile lyases). Use PmHNL (Prunus mume) as a model enzyme to test substrate specificity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methyl with methoxy or trifluoromethyl groups) and compare IC values.
- In Silico Screening : Dock derivatives into enzyme active sites using software like AutoDock Vina to prioritize synthetic targets .
Data Contradictions and Resolution
Q. How should discrepancies in reported synthetic yields for fluorinated benzaldehyde derivatives be addressed?
- Methodological Answer : Variability often arises from differences in reagent quality (e.g., anhydrous conditions) or purification methods. For example, column chromatography (silica gel, hexane/ethyl acetate gradients) resolves byproducts in SN2 reactions involving fluorophenols . Replicate procedures from peer-reviewed journals (e.g., J. Org. Chem.) and validate via independent characterization (e.g., elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
